Ethyl 7-iodo-2,2-dimethylheptanoate
CAS No.: 2448269-30-3
Cat. No.: VC15893450
Molecular Formula: C11H21IO2
Molecular Weight: 312.19 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2448269-30-3 |
|---|---|
| Molecular Formula | C11H21IO2 |
| Molecular Weight | 312.19 g/mol |
| IUPAC Name | ethyl 7-iodo-2,2-dimethylheptanoate |
| Standard InChI | InChI=1S/C11H21IO2/c1-4-14-10(13)11(2,3)8-6-5-7-9-12/h4-9H2,1-3H3 |
| Standard InChI Key | UNOVUOFLAAXPMB-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(=O)C(C)(C)CCCCCI |
Introduction
Structural and Chemical Properties
Ethyl 7-iodo-2,2-dimethylheptanoate belongs to the ester class, with a molecular formula of C₁₁H₂₁IO₂ and a molecular weight of 312.19 g/mol. Its structure features a heptanoate backbone modified by two methyl groups at the second carbon and an iodine atom at the terminal position. Key physicochemical properties include:
| Property | Value |
|---|---|
| Boiling Point | Not explicitly reported |
| Density | Predicted ~1.3 g/cm³ |
| Solubility | Lipophilic, soluble in THF, DCM |
| Stability | Light-sensitive; stored at -20°C |
The iodine atom’s polarizability enhances its reactivity in substitution reactions, while the methyl groups confer steric hindrance, influencing regioselectivity in synthetic applications .
Synthetic Methodologies
Continuous Flow Synthesis
Industrial production leverages continuous flow reactors to optimize safety and yield. A representative protocol involves:
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Alkylation of Ethyl Isobutyrate: Reacting ethyl isobutyrate with 1,5-dibromopentane under basic conditions (e.g., sodium hydride) to form the lithium salt intermediate .
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Iodination: Subsequent treatment with potassium iodide (KI) in acetone facilitates halogen exchange, yielding the iodo-derivative.
This method achieves ≥90% purity with minimized byproducts, critical for pharmaceutical-grade intermediates .
Bench-Scale Approaches
Small-scale synthesis employs nucleophilic displacement using N-iodosuccinimide (NIS) or iodine monochloride. For example:
Reaction conditions (temperature, solvent polarity) rigorously control iodine incorporation efficiency.
Applications in Pharmaceutical Research
Bempedoic Acid Synthesis
Ethyl 7-iodo-2,2-dimethylheptanoate is a pivotal intermediate in synthesizing bempedoic acid (ETC-1002), a cholesterol-lowering drug. The patented route involves:
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Cyclization: Reacting the compound with TosMIC (p-toluenesulfonylmethyl isocyanide) and TBAI (tetrabutylammonium iodide) in tetrahydrofuran (THF) .
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Deprotection: Lithium diisopropylamide (LDA)-mediated cleavage of the ester group yields the carboxylic acid precursor to bempedoic acid .
This pathway underscores the compound’s role in streamlining API (Active Pharmaceutical Ingredient) production with 94.2% yield in optimized batches .
Medicinal Chemistry Explorations
The iodine atom’s versatility enables diverse derivatizations:
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Cross-Coupling Reactions: Suzuki-Miyaura couplings with aryl boronic acids to generate biaryl motifs.
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Radiolabeling: Iodine-125/131 isotopes facilitate tracer studies in metabolic pathways.
Comparative Analysis with Analogous Compounds
Ethyl 7-iodo-2,2-dimethylheptanoate’s reactivity profile distinguishes it from structurally similar esters:
| Compound | Halogen | Key Differences |
|---|---|---|
| Ethyl 7-bromo-2,2-dimethylheptanoate | Br | Lower leaving group ability; reduced nucleophilicity |
| Ethyl 7-chloro-2,2-dimethylheptanoate | Cl | Higher electronegativity; slower substitution kinetics |
| Methyl 7-iodo-2,2-dimethylheptanoate | I (methyl ester) | Altered solubility; lower molecular weight |
The iodine variant’s superior leaving group capacity makes it preferred for SN2 reactions and metal-catalyzed transformations.
Future Directions and Research Gaps
While current applications focus on bempedoic acid synthesis, unexplored opportunities include:
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Polymer Chemistry: Incorporating iodine-containing monomers for UV-crosslinkable materials.
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Antiviral Agents: Leveraging halogen interactions with viral proteases.
Challenges persist in scaling iodination steps cost-effectively, necessitating catalyst innovation (e.g., photoredox catalysis).
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